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Compound of Interest

(R)-
cyclopropyl(phenyl)methanamine

cat. No.: B1588297

Compound Name:

An In-Depth Technical Guide to (R)-
cyclopropyl(phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (R)-
cyclopropyl(phenyl)methanamine, a chiral amine that has garnered significant interest in
medicinal chemistry. We will delve into its chemical identity, molecular structure, synthesis, and
its role as a privileged scaffold in the design of novel therapeutics, particularly for central
nervous system (CNS) disorders.

Chemical Identity and Molecular Structure

(R)-cyclopropyl(phenyl)methanamine, also known as (R)-a-cyclopropylbenzylamine, is a
chiral primary amine. The presence of a cyclopropyl group adjacent to the benzylic
stereocenter imparts unique conformational constraints and metabolic stability, making it an
attractive building block in drug discovery.

CAS Number: 434307-26-3[1] Molecular Formula: CioH13N[1] Molecular Weight: 147.22 g/mol
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The hydrochloride salt of this compound is also commonly used and has the CAS number
1416450-04-8.

Molecular Structure:

The structure of (R)-cyclopropyl(phenyl)methanamine features a central chiral carbon atom
bonded to a hydrogen atom, a phenyl group, a cyclopropyl group, and an amino group. The "
(R)" designation specifies the absolute stereochemistry at this chiral center.

Canonical SMILES: C1CC1--INVALID-LINK--N InChl Key: QTUNRTDRPMOQNG-
PPHPATTJSA-N

Physicochemical Properties and Spectroscopic
Data

A thorough understanding of the physicochemical properties of (R)-
cyclopropyl(phenyl)methanamine is essential for its application in research and
development.

Property Value Source
Molecular Weight 147.22 g/mol PubChem
XLogP3 1.6 PubChem
Hydrogen Bond Donor Count 1 PubChem
Hydrogen Bond Acceptor

1 PubChem
Count
Rotatable Bond Count 2 PubChem

Spectroscopic Characterization:

The structural elucidation of (R)-cyclopropyl(phenyl)methanamine is confirmed through
various spectroscopic techniques.

1H and 3C NMR Spectroscopy: The nuclear magnetic resonance (NMR) spectra of
cyclopropylbenzene derivatives exhibit characteristic upfield shifts for the cyclopropyl protons
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due to the ring's magnetic anisotropy. This shielding effect is a key diagnostic feature in
identifying the presence of the cyclopropyl moiety.[2] While a specific, publicly available, fully
assigned spectrum for the (R)-enantiomer is not readily available, the expected chemical shifts
can be inferred from related structures and general principles of NMR spectroscopy.[2][3][4]

Infrared (IR) Spectroscopy: The IR spectrum of (R)-cyclopropyl(phenyl)methanamine would
be expected to show characteristic absorption bands for the N-H stretching of the primary
amine, C-H stretching of the aromatic and cyclopropyl groups, and C=C stretching of the
phenyl ring. The far-infrared region can provide detailed information about the torsional modes
of the -NH2 group.[5][6][7]

Synthesis and Chiral Resolution

The enantioselective synthesis of (R)-cyclopropyl(phenyl)methanamine is a critical aspect of
its use in pharmaceuticals, where a single enantiomer is often responsible for the desired
therapeutic effect. Asymmetric synthesis and chiral resolution are the two primary approaches
to obtain the enantiomerically pure compound.

Asymmetric Synthesis:

Several strategies have been developed for the asymmetric synthesis of cyclopropylamines.
These methods often involve the use of chiral catalysts or auxiliaries to control the
stereochemistry of the cyclopropanation step or the introduction of the amine group.

Conceptual Asymmetric Synthesis Workflow:

Prochiral Imine or Alkene
Asymmetric Hydrogenation
or Cyclopropanation
Chiral Catalyst Controls Stereoselectivity
(e.g., Rh, Ru, Co-based)

—VGR)-cyclopropyl(phenyl)methanamine)
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Caption: A generalized workflow for the asymmetric synthesis of (R)-
cyclopropyl(phenyl)methanamine.

One established method involves the asymmetric hydrogenation of a corresponding prochiral
imine using a chiral ruthenium or rhodium catalyst.[8] Another approach is the catalytic
asymmetric cyclopropanation of an alkene with a diazo compound, followed by conversion of a
functional group to the amine.[9]

Chiral Resolution:

Alternatively, a racemic mixture of cyclopropyl(phenyl)methanamine can be synthesized and
then separated into its individual enantiomers. This is commonly achieved through the
formation of diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid.
The differing solubilities of the diastereomeric salts allow for their separation by fractional
crystallization.

Chiral Resolution Protocol Overview:

o Salt Formation: A racemic mixture of cyclopropyl(phenyl)methanamine is reacted with an
enantiomerically pure chiral acid (e.g., tartaric acid) in a suitable solvent to form
diastereomeric salts.

o Fractional Crystallization: The mixture is cooled to induce crystallization. One diastereomeric
salt will typically crystallize out of the solution preferentially due to its lower solubility.

« |solation and Liberation: The crystallized salt is isolated by filtration. The desired (R)-amine is
then liberated by treatment with a base to neutralize the chiral acid.

Purification: The final product is purified to remove any remaining impurities.

Applications in Drug Development

The 2-phenylcyclopropylamine (2-PCPA) scaffold, of which (R)-
cyclopropyl(phenyl)methanamine is a key example, is recognized as a "privileged scaffold"
in medicinal chemistry. This is due to its ability to interact with a variety of biological targets,
particularly within the central nervous system.[10]
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Mechanism of Action and Therapeutic Targets:

The primary mechanism of action for many 2-PCPA derivatives is the inhibition of monoamine
oxidase (MAO) enzymes.[11][12] MAOs are responsible for the breakdown of neurotransmitters
such as serotonin, dopamine, and norepinephrine. By inhibiting these enzymes, 2-PCPA
derivatives can increase the levels of these neurotransmitters in the brain, leading to
antidepressant and other neurological effects.

Beyond MAO inhibition, the 2-PCPA scaffold has been explored for its activity at other targets,
including:

» Lysine-Specific Demethylase 1 (LSD1): This enzyme is a target for cancer therapy, and 2-
PCPA derivatives have shown potential as inhibitors.[11]

o Dopamine Receptors: Derivatives of 2-phenylcyclopropylmethylamine have been
investigated as selective ligands for dopamine D3 receptors, which are implicated in
psychiatric disorders.[13]

Signaling Pathway Implication:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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